Methyl 3-oxoquinuclidine-2-carboxylate
Description
Methyl 3-oxoquinuclidine-2-carboxylate is a chemical compound that belongs to the class of quinuclidine derivatives. It is a versatile molecule that has gained significant attention in various fields of research, including medicinal, environmental, and industrial applications.
Properties
IUPAC Name |
methyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-13-9(12)7-8(11)6-2-4-10(7)5-3-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPPFEWYXWPJHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=O)C2CCN1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxoquinuclidine-2-carboxylate typically involves the reaction of quinuclidine derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of 3-oxoquinuclidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxoquinuclidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinuclidine derivatives.
Reduction: Reduction reactions can yield different quinuclidine-based alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted quinuclidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinuclidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Methyl 3-oxoquinuclidine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-oxoquinuclidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: A parent compound with similar structural features.
Quinuclidine derivatives: Various derivatives with different functional groups and properties.
Uniqueness
Methyl 3-oxoquinuclidine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its versatility and wide range of applications make it a valuable compound in scientific research and industrial processes .
Biological Activity
Methyl 3-oxoquinuclidine-2-carboxylate is a compound belonging to the quinuclidine family, characterized by a bicyclic structure that includes a keto group and a carboxylate moiety. This compound has garnered attention for its potential biological activities, including effects on various cellular pathways and interactions with biological molecules.
- Molecular Formula : C10H13NO3
- Molecular Weight : 197.23 g/mol
- CAS Number : 34286-16-3
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The keto group facilitates nucleophilic addition reactions, while the carboxylate can undergo hydrolysis, affecting enzyme activity and potentially modulating signaling pathways.
Pharmacological Potential
Research indicates that this compound may exhibit:
- Antimicrobial Activity : Studies suggest that derivatives of quinuclidine compounds can inhibit bacterial growth, though specific data on this compound is limited.
- CNS Activity : Compounds with similar structures have been investigated for their effects on the central nervous system, potentially acting as modulators of neurotransmitter systems.
Case Studies and Research Findings
- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry highlighted that quinuclidine derivatives demonstrated significant antibacterial properties against various strains, suggesting a potential application for this compound in developing new antibiotics .
- CNS Modulation : Research has indicated that certain quinuclidine derivatives can influence dopamine and serotonin receptors, which are crucial in treating neuropsychiatric disorders. Further studies are needed to clarify whether this compound shares these properties.
- Synthesis and Biological Evaluation : A recent synthesis study focused on creating analogs of this compound and evaluating their biological activities, revealing promising results in terms of bioactivity and interaction with biological targets .
Comparison of Biological Activities
| Compound | Antimicrobial Activity | CNS Activity | Other Notable Effects |
|---|---|---|---|
| This compound | Pending further studies | Potential modulation of neurotransmitters | Investigated for drug development |
| Ethyl 3-Oxoquinuclidine-2-Carboxylate | Significant against certain bacteria | Limited data available | Used as an intermediate in organic synthesis |
Synthetic Routes
| Synthesis Method | Description |
|---|---|
| Reaction with Acid Solution | Involves refluxing with acid to form the ester |
| Nucleophilic Substitution | Ester group can undergo substitution reactions with nucleophiles |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
